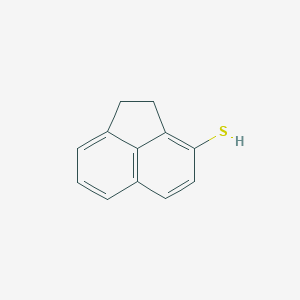
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate is a synthetic compound that has gained significant attention in scientific research. This molecule is a member of the fluorene family and is also known as Compound 1. The compound has been synthesized using various methods and has shown potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate involves the inhibition of PKC and PLA2. The compound binds to the catalytic domain of these enzymes, preventing their activity. This inhibition leads to a decrease in the production of inflammatory mediators and the regulation of cellular signaling pathways.
Biochemical and Physiological Effects
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate is its ability to inhibit the activity of PKC and PLA2. This makes it a potential candidate for the treatment of various diseases. However, the compound has limitations in terms of its solubility and stability. These limitations can affect its effectiveness in in-vivo experiments.
Orientations Futures
There are several future directions for the research of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate. One of the directions is to optimize the synthesis process to improve the yield and purity of the compound. Another direction is to study the compound's effectiveness in in-vivo models of disease. Further research is also needed to understand the compound's mechanism of action and potential side effects.
Conclusion
In conclusion, Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate is a synthetic compound that has shown potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its ability to inhibit the activity of PKC and PLA2. The compound has various biochemical and physiological effects and has limitations in terms of its solubility and stability. Further research is needed to optimize the synthesis process, understand the compound's mechanism of action, and study its effectiveness in in-vivo models of disease.
Méthodes De Synthèse
The synthesis of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate has been achieved using various methods. One of the common methods is through a multi-step synthesis process involving the reaction of 9,10-dibromoanthracene with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction produces the intermediate compound, which is then reacted with 1-pyrrolidinecarboxylic acid to form the final product. The synthesis process has been optimized to achieve high yields of the compound.
Applications De Recherche Scientifique
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate has shown potential applications in scientific research. The compound has been studied for its ability to inhibit the activity of protein kinase C (PKC) and phospholipase A2 (PLA2). These enzymes play a crucial role in various cellular processes, including signal transduction, gene expression, and inflammation. Inhibition of these enzymes has been linked to the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
Formule moléculaire |
C28H27NO8 |
|---|---|
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
tetramethyl 10a-pyrrolidin-1-yl-6bH-fluoranthene-7,8,9,10-tetracarboxylate |
InChI |
InChI=1S/C28H27NO8/c1-34-24(30)19-20(25(31)35-2)22-16-11-7-9-15-10-8-12-17(18(15)16)28(22,29-13-5-6-14-29)23(27(33)37-4)21(19)26(32)36-3/h7-12,22H,5-6,13-14H2,1-4H3 |
Clé InChI |
LPTCPUXFVDNFRI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(C2(C1C3=CC=CC4=C3C2=CC=C4)N5CCCC5)C(=O)OC)C(=O)OC)C(=O)OC |
SMILES canonique |
COC(=O)C1=C(C(=C(C2(C1C3=CC=CC4=C3C2=CC=C4)N5CCCC5)C(=O)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



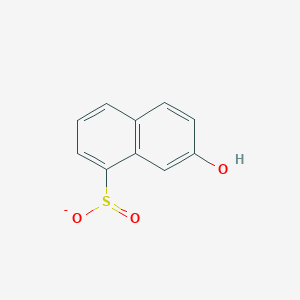
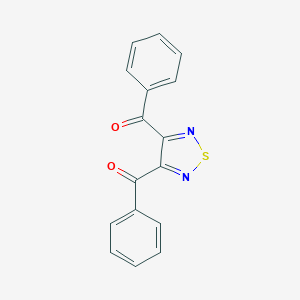
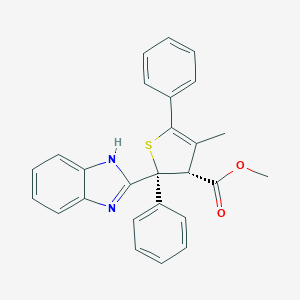
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)

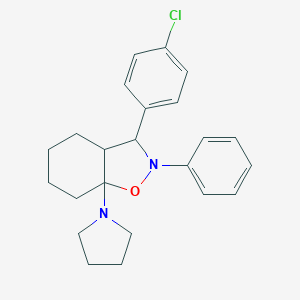
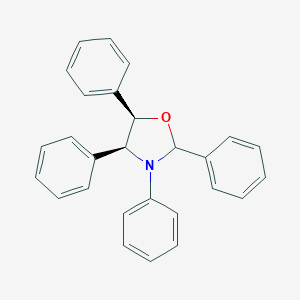
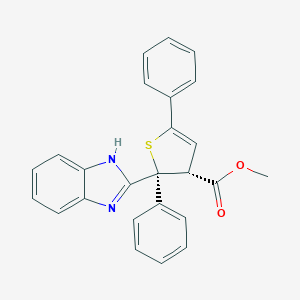

![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
